5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23BrClN3O2S2 and its molecular weight is 504.89. The purity is usually 95%.
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Scientific Research Applications
Pharmacologically Active Derivatives and Synthesis
Research on benzo[b]thiophen derivatives, including those with bromo and ethoxy substituents, has led to the development of compounds with potential pharmacological applications. Chapman et al. (1971) explored a range of substituted amines and thiouronium salts derived from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, leading to preliminary pharmacological studies of these compounds (Chapman, Clarke, Gore, & Sharma, 1971). This work underscores the versatility of benzo[b]thiophen derivatives in medicinal chemistry, suggesting a similar potential for the compound .
Antimicrobial and Antifungal Agents
Parameshwarappa et al. (2008) synthesized new benzofuran analogues from 5-bromosalicylaldehyde, demonstrating their antimicrobial and pharmacological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008). These findings highlight the relevance of brominated and ethoxy-containing compounds in developing new antimicrobial agents, suggesting a possible research application for the compound of interest.
Antioxidant Activity Evaluation
The synthesis and evaluation of antioxidant activities of novel compounds, such as the ones studied by Queiroz et al. (2007), involving 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, provide insights into the potential of similar structures for antioxidant property investigation (Queiroz, Ferreira, Calhelha, & Estevinho, 2007). This suggests that the target compound could be explored for its antioxidant capabilities in scientific research.
Novel Synthesis Approaches
The efficient synthesis routes for structurally complex compounds, as demonstrated by Hirokawa et al. (2000) for a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, illuminate the synthetic accessibility of such compounds (Hirokawa, Horikawa, & Kato, 2000). This research underscores the importance of innovative synthetic methodologies in accessing pharmacologically relevant structures, which could be applicable to synthesizing the compound under discussion.
Properties
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S2.ClH/c1-4-25-13-7-5-8-14-17(13)21-19(27-14)23(12-6-11-22(2)3)18(24)15-9-10-16(20)26-15;/h5,7-10H,4,6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWXNFYSOJQGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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